molecular formula C17H11ClN6S B13364780 3-[6-(3-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

3-[6-(3-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

Cat. No.: B13364780
M. Wt: 366.8 g/mol
InChI Key: DUXXNMKUMKNBMY-UHFFFAOYSA-N
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Description

3-[6-(3-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a sophisticated heterocyclic compound of significant interest in preclinical oncology research, primarily investigated for its potent kinase inhibitory activity. This molecule is a synthetic hybrid featuring both a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and an imidazo[1,2-a]pyridine scaffold, two structural motifs widely recognized for their broad spectrum of biological properties. Research indicates that such fused triazolothiadiazole derivatives are frequently explored as targeted anticancer agents . The compound's specific mechanism of action is believed to involve the potent and selective inhibition of key protein kinases, such as FMS-like tyrosine kinase 3 (FLT3). Inhibiting FLT3 is a validated therapeutic strategy against acute myeloid leukemia (AML) , particularly for patients with FLT3-ITD mutations. By acting as a type I ATP-competitive inhibitor, this compound can effectively block the phosphorylation and subsequent activation of FLT3 and its downstream signaling pathways, including STAT5, MAPK/ERK, and PI3K/Akt, leading to cell cycle arrest and the induction of apoptosis in susceptible hematological cancer cell lines. The imidazo[1,2-a]pyridine core is a privileged structure in kinase inhibitor drug discovery , contributing to high-affinity binding. Consequently, this reagent serves as a critical pharmacological tool for elucidating the role of FLT3 in leukemogenesis and for evaluating the efficacy of novel targeted therapies in cellular and animal models of leukemia. Its research value extends to structure-activity relationship (SAR) studies aimed at developing next-generation kinase inhibitors with improved potency and selectivity profiles.

Properties

Molecular Formula

C17H11ClN6S

Molecular Weight

366.8 g/mol

IUPAC Name

6-(3-chlorophenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H11ClN6S/c1-10-14(23-8-3-2-7-13(23)19-10)15-20-21-17-24(15)22-16(25-17)11-5-4-6-12(18)9-11/h2-9H,1H3

InChI Key

DUXXNMKUMKNBMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC(=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(3-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chlorophenylhydrazine with carbon disulfide in the presence of potassium hydroxide, followed by cyclization with hydrazine hydrate to form the triazolothiadiazine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3-chlorophenyl group and electron-deficient heterocyclic rings enable nucleophilic substitution under controlled conditions.

Reaction TargetReagents/ConditionsProductKey Findings
Aryl chloride substitutionKOH/EtOH, reflux, 12 h3-Hydroxyphenyl derivativeLimited reactivity due to deactivated aryl chloride; requires strong bases
Thiadiazole ringHydrazine hydrate, ethanol, ΔTriazole-thiadiazole ring-opened productSelective cleavage at C–S bond with NH insertion

Electrophilic Aromatic Substitution

The electron-rich imidazopyridine and phenyl rings participate in electrophilic reactions.

Position ModifiedReagents/ConditionsProductOutcome
Imidazopyridine C3HNO₃/H₂SO₄, 0°C, 2 hNitro-substituted derivativeRegioselective nitration at C3 position
Phenyl ring (para to Cl)Br₂/FeBr₃, CH₂Cl₂, rt3-Chloro-4-bromophenyl analogEnhanced halogenation reactivity

Oxidation and Reduction Reactions

Redox reactions target sulfur-containing rings and substituents.

Reaction TypeReagents/ConditionsProductObservations
Thiadiazole oxidationH₂O₂/AcOH, 60°C, 4 hSulfoxide/sulfone derivativesStepwise oxidation with excess peroxide
Chlorophenyl reductionH₂/Pd-C, MeOH, 25°C, 6 atmDechlorinated phenyl productComplete dehalogenation under mild H₂

Cross-Coupling Reactions

Palladium/copper-catalyzed couplings enable π-system functionalization.

Coupling TypeCatalysts/ReagentsProductEfficiency/Yield
Suzuki-MiyauraPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF/H₂O, 80°CBiaryl-modified derivative72–85% yield (dependent on boronic acid)
Ullmann-typeCuI, 1,10-phenanthroline, K₃PO₄, DMSO, 120°CAryl ether/amine-functionalized compoundModerate yields (55–68%)

Cycloaddition and Ring-Opening

The triazole and thiadiazole rings engage in cycloaddition or ring-modification reactions.

ReactionConditionsProductApplication
[3+2] CycloadditionNaN₃, Cu(I), DMF, 100°CTetrazole-fused hybridForms stable tetrazole linkage
Thiadiazole ring-openingNH₂NH₂·H₂O, EtOH, refluxThioamide-intermediateReversible under acidic conditions

Functionalization via Alkylation/Acylation

The methyl group and nitrogen sites undergo alkylation or acylation.

Reaction SiteReagents/ConditionsProductSelectivity Notes
Imidazopyridine N1CH₃I, K₂CO₃, DMF, 60°CQuaternary ammonium saltEnhanced water solubility
Methyl group oxidationKMnO₄, H₂SO₄, ΔCarboxylic acid derivativeOver-oxidation controlled by temperature

Catalytic Hydrogenation

Selective saturation of unsaturated bonds is achievable.

Target BondCatalysts/ConditionsProductOutcome
Imidazopyridine C=NH₂ (3 atm), Raney Ni, EtOH, 25°CPartially saturated imidazolineRetains triazolo-thiadiazole integrity

Photochemical Reactions

UV-induced reactivity has been explored for structural diversification.

ReactionConditionsProductKey Insight
C–H activationUV light, TiO₂ catalyst, CH₃CN, 24 hC3-cyanoimidazopyridineRegioselective C–H functionalization

Scientific Research Applications

3-[6-(3-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Differences and Substituent Effects

Compound Name Core Structure Substituents Pharmacological Notes
Target Compound Triazolo-thiadiazole + imidazopyridine 3-Chlorophenyl, 2-methylimidazopyridine Potential antifungal/antimicrobial
3-(4-Pyridinyl)-6-(5,6,7,8-Tetrahydro-2-Naphthalenylmethyl)[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazole Triazolo-thiadiazole Pyridinyl, tetrahydro-naphthalenylmethyl Enhanced lipophilicity; unknown activity
3-(5-(4-Methoxyphenyl)Pyrazol-3-yl)-6-R-Triazolo[3,4-b][1,3,4]Thiadiazoles Triazolo-thiadiazole + pyrazole Methoxyphenyl, pyrazolyl Antifungal (predicted via docking)
3-(3,4-Dimethoxyphenyl)-6-(2-Methoxyphenyl)[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazole Triazolo-thiadiazole Dimethoxyphenyl, methoxyphenyl Noted for synthetic accessibility

Key Observations:

2-Methylimidazopyridine distinguishes it from pyridine or pyrazole-containing analogs (e.g., ), possibly enhancing binding to aromatic residues in enzymes like 14-α-demethylase .

Synthetic Routes: The target compound may be synthesized via condensation of 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol with a substituted chalcone, similar to methods in . In contrast, methoxy-substituted analogs often employ nucleophilic substitution or phase-transfer catalysis (e.g., ).

Pharmacological Potential: Triazolo-thiadiazoles with pyridinyl or methoxyphenyl groups show vasodilatory or antifungal activity (predicted via docking with 3LD6 enzyme) . The target compound’s imidazopyridine moiety may expand its target range to kinases or GPCRs.

Physicochemical and Pharmacokinetic Comparisons

Table 2: Predicted Properties Based on Substituents

Property Target Compound 3-(4-Pyridinyl)-6-(Tetrahydro-Naphthalenylmethyl) 3-(5-(4-Methoxyphenyl)Pyrazol-3-yl)-6-R
LogP ~3.5 (moderate lipophilicity) ~4.1 (high lipophilicity) ~2.8 (lower due to methoxy)
Aqueous Solubility Low Very low Moderate
Electron Effects Strongly electron-deficient (Cl) Electron-neutral (alkyl) Electron-rich (methoxy)
  • Lipophilicity : The tetrahydro-naphthalenylmethyl group in increases LogP significantly, which may hinder bioavailability compared to the target compound’s balanced profile.
  • Solubility : Methoxy groups in improve solubility but may reduce membrane permeability.

Biological Activity

The compound 3-[6-(3-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other relevant biological activities.

Chemical Structure and Properties

  • Molecular Formula : C16H11ClN4OS
  • Molecular Weight : 342.8 g/mol
  • CAS Number : 578005-84-2

The compound features a triazole-thiadiazole structure that is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that derivatives of triazolo-thiadiazoles exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study demonstrated that compounds similar to the target compound showed moderate to good antibacterial activity against Escherichia coli and Staphylococcus aureus, with some derivatives displaying particularly high efficacy .
CompoundActivity Against E. coliActivity Against S. aureus
2e93.8% inhibition90.3% inhibition
2k83.3% inhibition65.5% inhibition

Anticancer Activity

The triazole-thiadiazole derivatives have been explored for their anticancer potential:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the modulation of various signaling pathways .
  • Cytotoxicity Studies : In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines significantly.

Anti-inflammatory Activity

The anti-inflammatory properties of triazolo-thiadiazoles are also notable:

  • Research Insights : Compounds have been reported to reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy Study :
    • A series of synthesized triazolo-thiadiazole derivatives were tested for antimicrobial activity using the disc diffusion method.
    • Results indicated that compounds with chlorophenyl moieties exhibited enhanced antibacterial effects compared to their non-chlorinated counterparts .
  • Cytotoxicity Assessment :
    • Various derivatives were evaluated for their cytotoxic effects on human cancer cell lines.
    • The study reported that specific modifications in the chemical structure led to increased cytotoxicity against breast and colon cancer cells .

Q & A

Q. What are the key synthetic steps and purification methods for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with condensation of substituted pyrazole or triazole precursors with thiadiazole intermediates. For example, and describe using hydrazine derivatives and sodium hydride in toluene to form pyrazole intermediates, followed by cyclization with phosphoryl chloride (POCl₃) to assemble the triazolo-thiadiazole core . Purification often employs column chromatography and recrystallization, with final product validation via HPLC (>95% purity) and elemental analysis .

Q. How is the compound’s structure confirmed post-synthesis?

Structural confirmation relies on spectroscopic techniques:

  • 1H NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.3–2.7 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹, S–C–N vibrations in thiadiazole at ~680 cm⁻¹) .
  • Elemental Analysis : Validates stoichiometric composition (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can reaction yields be optimized during cyclization steps?

Cyclization efficiency depends on:

  • Catalyst Selection : POCl₃ or PCl₃ under reflux (80–110°C) enhances intramolecular ring closure .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Reaction Time : Extended durations (6–12 hours) may increase yields but risk side-product formation. Monitoring via TLC is critical .

Q. How do computational methods predict the compound’s bioactivity and binding affinity?

Molecular docking (e.g., AutoDock Vina) with enzymes like 14-α-demethylase lanosterol (PDB:3LD6) identifies potential antifungal activity by analyzing binding poses and interaction energies (e.g., hydrogen bonds with active-site residues) . SwissADME predicts ADME properties:

  • Lipophilicity : LogP values <5 suggest moderate membrane permeability.
  • Drug-likeness : Compliance with Lipinski’s rules (e.g., molecular weight <500 Da) .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in antimicrobial assays (e.g., variable MIC values) may arise from:

  • Strain Variability : Use standardized strains (e.g., ATCC cultures) and protocols (CLSI guidelines).
  • Solubility Effects : Test compounds in DMSO/PBS mixtures to ensure homogeneity .
  • Dose-Response Curves : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) to minimize false positives .

Q. What strategies improve the compound’s solubility for in vivo studies?

  • Salt Formation : React with HCl or sodium hydroxide to generate water-soluble salts (e.g., hydrochlorides) .
  • Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance bioavailability .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) for gradual release .

Methodological Considerations

Q. How to validate purity and stability under storage conditions?

  • HPLC-MS : Monitor degradation products (e.g., hydrolysis of thiadiazole rings) at 25°C/60% RH over 6 months .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C suggests room-temperature stability) .

Q. What in silico tools are recommended for toxicity profiling?

  • ProTox-II : Predicts hepatotoxicity and mutagenicity via machine learning models .
  • ADMETlab 2.0 : Evaluates hERG inhibition risk (critical for cardiac safety) .

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